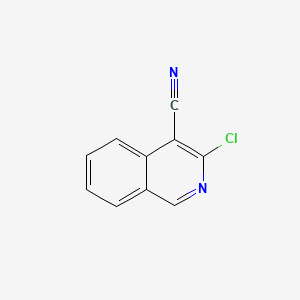

3-Chloroisoquinoline-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloroisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a cyano group at the fourth position of the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-4-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide under basic conditions. Another approach involves the use of 3-chloroisoquinoline-4-carboxylic acid, which is converted to the corresponding nitrile via dehydration reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium amide, thiourea, or alkoxide salts under basic conditions.

Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Aminoisoquinolines, thioisoquinolines, and alkoxyisoquinolines.

Oxidation Products: Isoquinoline N-oxides.

Reduction Products: Isoquinoline amines.

Aplicaciones Científicas De Investigación

3-Chloroisoquinoline-4-carbonitrile has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Chloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions and exhibiting anticancer or antimicrobial activities .

Comparación Con Compuestos Similares

- 1-Chloroisoquinoline-4-carbonitrile

- 3-Bromoisoquinoline-4-carbonitrile

- 3-Iodoisoquinoline-4-carbonitrile

Comparison: 3-Chloroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative often exhibits different reactivity profiles in substitution reactions and may have varying biological effects due to differences in electronic and steric properties .

Actividad Biológica

3-Chloroisoquinoline-4-carbonitrile is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that certain derivatives of this compound show effectiveness against various bacterial strains, suggesting its potential as a new class of antibiotics. Preliminary studies have demonstrated the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound appears to inhibit cell proliferation and induce apoptosis through multiple pathways, including the modulation of kinase activity involved in cell signaling.

The primary mechanism involves the inhibition of specific kinases that play crucial roles in cancer cell survival and proliferation. For instance, studies have shown that the compound can effectively inhibit the activity of protein kinases linked to tumor growth.

Case Studies

- Study on Hepatocellular Carcinoma : In vitro studies demonstrated that this compound reduced the viability of hepatocellular carcinoma cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The study highlighted its potential as a therapeutic agent against liver cancer.

- Study on Breast Cancer : Another study focused on breast cancer cell lines revealed that treatment with this compound led to G2/M phase cell cycle arrest, indicating its role in disrupting the cell cycle progression essential for cancer growth.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. It has been shown to bind effectively to various enzymes and receptors, leading to altered cellular functions.

Molecular Docking Studies

Molecular docking analyses have been employed to predict the binding affinity of this compound with target proteins. The following table summarizes key findings:

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Protein Kinase A | -7.5 | Hydrogen bonds with Asp124 |

| B-Raf Kinase | -8.1 | π-π stacking with Tyr151 |

| Topoisomerase II | -6.9 | Ionic interactions with Glu220 |

These interactions suggest a strong affinity for key proteins involved in cancer and microbial pathogenesis.

Propiedades

IUPAC Name |

3-chloroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANLOZRLOLZWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728705 |

Source

|

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256463-73-6 |

Source

|

| Record name | 3-Chloroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.